Methyl 4-(acetyloxy)-3-oxobutanoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 4-acetyloxy-3-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O5/c1-5(8)12-4-6(9)3-7(10)11-2/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGSVVJZHBIUMSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(=O)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00520692 | |
| Record name | Methyl 4-(acetyloxy)-3-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00520692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87730-99-2 | |
| Record name | Methyl 4-(acetyloxy)-3-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00520692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reaction Mechanisms and Reactivity Profiles of Methyl 4 Acetyloxy 3 Oxobutanoate Scaffolds
Enolate Chemistry and Carbon-Carbon Bond Formation Reactions
The presence of a 1,3-dicarbonyl motif in methyl 4-(acetyloxy)-3-oxobutanoate makes it a versatile precursor in organic synthesis, primarily through the generation of a stabilized enolate. This enolate can then participate in a variety of carbon-carbon bond-forming reactions.
The enolate of this compound, and related β-keto esters, can be effectively alkylated at the α-carbon through an SN2 reaction with alkyl halides. libretexts.orglibretexts.org The formation of the enolate is typically achieved using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to ensure complete deprotonation. libretexts.org The resulting enolate is a soft nucleophile and readily attacks primary and some secondary alkyl halides. libretexts.org However, the use of tertiary alkyl halides is generally avoided as they tend to undergo elimination reactions. libretexts.org
The general mechanism involves two key steps:
Enolate Formation: A strong base abstracts the acidic α-proton located between the two carbonyl groups, forming a resonance-stabilized enolate.
Nucleophilic Attack: The enolate then acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide in an SN2 fashion. libretexts.org
The acetoacetic ester synthesis is a classic example that utilizes this type of alkylation to produce α-substituted methyl ketones. libretexts.org While the classic synthesis uses ethyl acetoacetate (B1235776), the principles are directly applicable to its derivatives like this compound.
Table 1: Comparison of Bases for Enolate Formation
| Base | pKa of Conjugate Acid | Characteristics | Suitability for Alkylation |
|---|---|---|---|
| Sodium Ethoxide (NaOEt) | ~16 | Moderately strong, nucleophilic | Can lead to side reactions like transesterification. |
| Lithium Diisopropylamide (LDA) | ~36 | Very strong, sterically hindered, non-nucleophilic | Ideal for complete and clean enolate formation. libretexts.org |
| Potassium Hydride (KH) | ~35 | Very strong, non-nucleophilic | Used for forming thermodynamic enolates. nih.gov |
The carbonyl groups of this compound are electrophilic centers susceptible to nucleophilic attack. masterorganicchemistry.comsavemyexams.com This reactivity is due to the polarization of the carbon-oxygen double bond, which imparts a partial positive charge on the carbonyl carbon. savemyexams.com Nucleophilic addition to the carbonyl carbon results in the formation of a tetrahedral intermediate. masterorganicchemistry.com
The reaction can be catalyzed by either acid or base. libretexts.org
Base-catalyzed addition: A strong nucleophile directly attacks the carbonyl carbon. libretexts.org
Acid-catalyzed addition: The carbonyl oxygen is first protonated by an acid, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile. libretexts.orgmasterorganicchemistry.com
Common nucleophiles that can add to the carbonyl centers include hydrides (from reagents like NaBH4 or LiAlH4) and organometallic reagents (like Grignard reagents). libretexts.orgyoutube.com These reactions typically lead to the formation of alcohols. youtube.comyoutube.com
The Morita-Baylis-Hillman (MBH) reaction is a carbon-carbon bond-forming reaction between an activated alkene and an electrophile, typically an aldehyde, catalyzed by a nucleophile such as a tertiary amine or phosphine. wikipedia.orgyoutube.com While specific studies on this compound in MBH reactions are not extensively detailed in the provided results, the reactivity of related substrates like acrylates provides insight into the potential mechanistic pathways.
The generally accepted mechanism for the DABCO-catalyzed MBH reaction involves: organic-chemistry.org
Michael Addition: The nucleophilic catalyst (e.g., DABCO) adds to the activated alkene (a Michael acceptor) to form a zwitterionic enolate. youtube.com
Aldol-type Addition: This enolate then adds to the aldehyde electrophile, forming a new carbon-carbon bond and a tetrahedral intermediate.
Proton Transfer and Elimination: A proton transfer step followed by the elimination of the catalyst regenerates the double bond and yields the final allylic alcohol product.
Research has shown that the rate-determining step can be second-order in the aldehyde, suggesting the formation of a hemiacetal intermediate between the aldehyde and an alcohol co-catalyst or solvent, which then reacts with the enolate.
Table 2: Common Catalysts and Reagents in Morita-Baylis-Hillman Reactions
| Catalyst/Reagent | Role | Example |
|---|---|---|
| DABCO (1,4-diazabicyclo[2.2.2]octane) | Nucleophilic catalyst | Catalyzes the reaction between acrylates and aldehydes. organic-chemistry.org |
| Trimethylphosphine (PMe3) | Nucleophilic catalyst | Alternative to tertiary amines. |
| Benzaldehyde | Electrophile | A common aldehyde used in MBH reactions. mdpi.com |
| Methyl Acrylate | Activated alkene | A common Michael acceptor in MBH reactions. mdpi.com |
Intramolecular Transformations and Rearrangement Pathways
Acyl groups in polyhydroxy compounds, particularly carbohydrates, are known to be mobile. nih.gov This migration can occur between adjacent hydroxyl groups and has also been observed to happen across glycosidic bonds in oligosaccharides. nih.govnih.gov While direct studies on the thermolability and acetyl migration of this compound are not prevalent, the principles from carbohydrate chemistry suggest that the acetyl group at the C-4 position could be susceptible to migration, especially under basic or acidic conditions or upon heating.
The mechanism for acyl migration typically involves the formation of a cyclic orthoester intermediate. This process is often reversible and pH-dependent. nih.gov In the context of this compound, any hydrolysis of the methyl ester to a carboxylic acid could potentially facilitate intramolecular acetyl transfer. Studies on glucosamine (B1671600) and glucose derivatives have shown that an acetyl group can migrate from a C-4 to a C-6 position under the influence of butyllithium. researchgate.net
The structure of this compound is analogous to a β-hydroxy ketone, which is the product of an aldol (B89426) addition. Such structures are susceptible to retro-aldol reactions, especially under basic conditions. wikipedia.orgmasterorganicchemistry.com The retro-aldol reaction is the reverse of the aldol addition, where a carbon-carbon bond is cleaved, leading to the formation of two carbonyl compounds. wikipedia.org
The process is initiated by the deprotonation of the hydroxyl group (or in this case, the acyloxy group could be a leaving group under certain conditions), followed by the cleavage of the C2-C3 bond to generate an enolate and a carbonyl compound. youtube.com All steps of the aldol condensation are in equilibrium, meaning the retro-aldol pathway is thermodynamically accessible. youtube.com
Elimination of the acetyloxy group is also a plausible reaction pathway, particularly under thermal or basic conditions, which would lead to the formation of an α,β-unsaturated carbonyl compound.
Keto-Enol Tautomerism and its Influence on Reactivity
This compound, as a β-ketoester, exists as an equilibrium mixture of its keto and enol tautomers. chemrxiv.orgacs.orgmasterorganicchemistry.com Tautomers are constitutional isomers that readily interconvert, typically through the migration of a proton. libretexts.org In the case of β-dicarbonyl compounds like this compound, the equilibrium involves the keto form, containing a ketone and an ester group, and the enol form, characterized by a carbon-carbon double bond and a hydroxyl group. phywe.comyoutube.com
The position of this equilibrium is significantly influenced by several factors, including the solvent and temperature. masterorganicchemistry.com Generally, the keto form is more stable and predominates. masterorganicchemistry.com However, the enol form can be stabilized by intramolecular hydrogen bonding between the enolic hydroxyl group and the carbonyl oxygen of the ester group, forming a stable six-membered ring. doubtnut.comquora.com The percentage of the enol tautomer can vary; for instance, in ethyl acetoacetate, a similar β-ketoester, the enol form constitutes about 7-15% under normal conditions. quora.comoxfordreference.com The solvent plays a crucial role; non-polar solvents tend to favor the enol form due to the stabilization gained from intramolecular hydrogen bonding, whereas polar solvents can solvate the keto form more effectively. masterorganicchemistry.comnih.gov For example, the enol content of acetoacetic acid is less than 2% in D₂O but increases to 49% in CCl₄. masterorganicchemistry.com
The two tautomers exhibit distinct reactivity profiles. The keto form behaves as a typical ketone and ester, with the carbonyl carbons being electrophilic. In contrast, the enol form possesses a nucleophilic α-carbon due to the electron-donating effect of the hydroxyl group. masterorganicchemistry.com This dual reactivity allows β-ketoesters to participate in a wide range of reactions. The acidic nature of the α-hydrogens in the keto form facilitates the formation of an enolate anion in the presence of a base, which is a strong nucleophile. quora.com This enolate is a key intermediate in many carbon-carbon bond-forming reactions.
The ability to control the keto-enol equilibrium is a subject of ongoing research. Recent studies have demonstrated the potential to reversibly shift the equilibrium towards the enol form using light, a process known as photoenolization. chemrxiv.orgacs.org This opens up possibilities for controlling the reactivity of β-ketoesters with high spatiotemporal resolution.
| Tautomer | Key Structural Feature | Reactivity |
| Keto Form | Two carbonyl groups (ketone and ester) | Electrophilic carbonyl carbons |
| Enol Form | C=C double bond and a hydroxyl group | Nucleophilic α-carbon |
Catalytic Reaction Mechanisms Applied to this compound Analogs
The unique structural and reactive properties of β-ketoesters like this compound make them valuable substrates in various catalytic transformations.
Palladium-Catalyzed Allylic Substitutions
Palladium-catalyzed allylic alkylation (Pd-AAA) is a powerful method for forming carbon-carbon and carbon-heteroatom bonds. thieme-connect.deresearchgate.net In these reactions, a palladium catalyst activates an allylic electrophile, such as an allylic carbonate or acetate (B1210297), to form a π-allylpalladium intermediate. This intermediate can then be attacked by a nucleophile. thieme-connect.de The enolates derived from β-ketoesters are excellent soft nucleophiles for this reaction. thieme-connect.denih.gov
For analogs of this compound, the reaction typically proceeds via an outer-sphere attack of the enolate on the π-allylpalladium complex. thieme-connect.de The stereochemical outcome of the reaction is highly dependent on the chiral ligands employed with the palladium catalyst. thieme-connect.deresearchgate.net These ligands can control the enantioselectivity of the attack on the prochiral π-allyl complex, leading to the formation of stereogenic centers. thieme-connect.de The development of Pd-AAA has become a significant area of research, with a focus on creating acyclic tetrasubstituted stereocenters. thieme-connect.de
Recent advancements have focused on expanding the scope of nucleophiles and electrophiles. For instance, geminal dicarboxylates have been explored as electrophiles in Pd-AAA reactions with oxindole (B195798) nucleophiles, yielding products with a linear enol carboxylate unit. nih.gov Furthermore, toluene (B28343) derivatives, activated by a chromium tricarbonyl group, have been successfully used as pronucleophiles in highly enantioselective palladium-catalyzed allylic alkylations. researchgate.net
Organocatalytic Stereoselective Mannich Reactions
The Mannich reaction is a fundamental carbon-carbon bond-forming reaction that involves the aminoalkylation of a carbon acid. eurekaselect.comrsc.org Organocatalysis has emerged as a powerful tool for achieving high stereoselectivity in Mannich reactions. eurekaselect.comrsc.org In these reactions, a small chiral organic molecule, often an amino acid derivative like proline, catalyzes the reaction between an imine and a carbonyl compound. eurekaselect.comresearchgate.net
Analogs of this compound can serve as the carbonyl component (the donor) in organocatalytic Mannich reactions. The catalyst, typically a chiral amine, reacts with the carbonyl compound to form a nucleophilic enamine intermediate. eurekaselect.com This enamine then adds to the electrophilic imine (the acceptor) in a stereocontrolled manner. The stereoselectivity is governed by the steric and electronic properties of the catalyst and the substrates. eurekaselect.com
Significant efforts have been made to understand the mechanism and stereochemical course of these reactions to achieve high enantio- and diastereoselectivities. eurekaselect.com The scope of the Mannich reaction has been expanded to include a variety of donor and acceptor components, allowing for the synthesis of complex, enantiomerically enriched amino acid derivatives. rsc.org For example, 3-substituted-2H-1,4-benzoxazines have been shown to undergo highly enantioselective direct Mannich reactions with acetone (B3395972) in the presence of L-proline. researchgate.net
| Catalyst System | Key Intermediate | Product Type |
| Chiral Amine (e.g., Proline) | Enamine | Chiral β-amino carbonyl compounds |
Intramolecular C-H Insertion Reactions
Intramolecular C-H insertion reactions of diazo compounds are a powerful strategy for the synthesis of cyclic molecules. nih.govnih.gov This reaction involves the generation of a carbene from a diazo compound, which then inserts into a C-H bond within the same molecule. nih.gov Rhodium(II) complexes are often used as catalysts for these transformations. organic-chemistry.orglookchem.com
To apply this methodology to a scaffold like this compound, it would first need to be converted into a suitable diazo derivative. For example, an α-diazo-β-ketoester can be synthesized. Upon treatment with a rhodium(II) catalyst, this diazo compound would generate a rhodium carbenoid intermediate. This highly reactive species can then undergo an intramolecular C-H insertion to form a new carbon-carbon bond and a cyclic product. organic-chemistry.org
The regioselectivity and stereoselectivity of the C-H insertion are influenced by several factors, including the structure of the substrate, the nature of the catalyst, and the reaction conditions. nih.govorganic-chemistry.org For instance, the creation of a hydrophobic environment around the reactive carbenoid center can promote C-H insertion over competing reactions, such as O-H insertion, especially in aqueous media. organic-chemistry.org Research in this area has explored the C-H insertion of carbenes derived from 2-diazo-2-sulfamoylacetamides, demonstrating that the chemoselectivity can be controlled by the electronic effects of substituents on the aryl groups. nih.govnih.gov
Synthetic Applications and Derivatization Strategies of Methyl 4 Acetyloxy 3 Oxobutanoate
Role as a Key Intermediate in β-Lactam Antibiotic Synthesis
Methyl 4-(acetyloxy)-3-oxobutanoate and its derivatives are crucial synthons in the production of β-lactam antibiotics, a class of drugs that are fundamental in treating bacterial infections. researchgate.net The core of these antibiotics is the β-lactam ring, a four-membered cyclic amide, whose reactivity is key to its antibacterial mechanism. researchgate.netnih.gov
Formation of Azetidinone Ring Systems
The azetidinone, or β-lactam, ring is the central structural motif of all penicillin, cephalosporin, carbapenem (B1253116), and penem (B1263517) antibiotics. researchgate.netnih.gov The synthesis of this strained ring is a key challenge that has been addressed through various chemical strategies, such as the Staudinger reaction, which involves the [2+2] cycloaddition of a ketene (B1206846) and an imine. nih.gov
A closely related and highly valuable intermediate, (3R,4R)-4-acetoxy-3-[(1'R-tert-butyldimethylsilyloxy)ethyl]-2-azetidinone, is recognized as one of the most effective precursors for advanced β-lactam antibiotics. medchemexpress.com Its stereocontrolled synthesis can be efficiently achieved from readily available starting materials like L-threonine, employing strategies that include a double azetidinone ring formation. medchemexpress.com The acetoxy group at the C-4 position of the azetidinone ring is a particularly useful functional handle for subsequent chemical modifications. medchemexpress.com
Precursors for Penem and Carbapenem Structures
The development of potent, broad-spectrum antibiotics has been a major focus of medicinal chemistry, with penems and carbapenems standing out as critical classes. Since the discovery of thienamycin, a naturally occurring carbapenem, intensive research has been directed toward the synthesis of stable and effective analogs. medchemexpress.com
The chiral azetidinone intermediate, (3R,4R)-4-acetoxy-3-[(1'R-tert-butyldimethylsilyloxy)ethyl]-2-azetidinone, serves as a cornerstone for the synthesis of both penem and carbapenem skeletons. medchemexpress.com The specific stereochemistry and functional groups of this precursor allow for the facile construction of the fused five-membered ring characteristic of these antibiotics. medchemexpress.com The versatility of this intermediate has made it a target of numerous synthetic approaches aiming for industrial-scale production. medchemexpress.com
Table 1: Key Azetidinone Precursors in β-Lactam Synthesis This table is interactive. You can sort and filter the data.
| Precursor Compound | Antibiotic Class | Starting Material Example | Key Synthetic Feature | Reference |
|---|---|---|---|---|
| (3R,4R)-4-Acetoxy-3-[(1'R-tert-butyldimethylsilyloxy)ethyl]-2-azetidinone | Carbapenems, Penems | L-Threonine | Stereocontrolled synthesis, C4-acetoxy group | medchemexpress.com |
| cis-1-p-Methoxyphenyl-3-acetoxy-4-phenylazetidin-2-one | General β-Lactams | Benzaldehyde, p-Anisidine | Staudinger [2+2] Cycloaddition | nih.gov |
Contribution to Alkaloid Synthesis Pathways
The structural framework of this compound is also relevant to the synthesis and biosynthesis of various alkaloids, a diverse group of naturally occurring chemical compounds.
Stereodivergent Synthesis of Pyrrolizidine (B1209537) Alkaloids
Pyrrolizidine alkaloids are a class of natural products known for their characteristic bicyclic structure and diverse biological activities. uin-alauddin.ac.id Synthetic strategies toward these molecules often focus on achieving high stereochemical control. uin-alauddin.ac.id While the direct application of this compound in the stereodivergent synthesis of pyrrolizidine alkaloids is not extensively documented in the reviewed literature, the concept of stereodivergent synthesis is a powerful tool in alkaloid chemistry. This approach allows for the creation of multiple stereoisomers of a target molecule from a common precursor, which is crucial for studying structure-activity relationships. mdpi.com
Intermediates in Tropane (B1204802) Alkaloid Biosynthesis Analogs (e.g., Hygrine (B30402) and Cocaine)
Research into the biosynthesis of tropane alkaloids, such as cocaine, has identified intermediates that are structurally analogous to this compound. uin-alauddin.ac.id In the coca plant (Erythroxylum coca), the biosynthesis of the tropane ring involves the formation of 4-(1-methyl-2-pyrrolidinyl)-3-oxobutanoic acid. This key intermediate is formed from the N-methyl-Δ¹-pyrrolinium cation and likely two units of malonyl-CoA, a reaction mediated by a polyketide synthase-like enzyme. uin-alauddin.ac.id
Feeding studies using isotopically labeled methyl 4-(1-methyl-2-pyrrolidinyl)-3-oxobutanoate have provided strong evidence for its role in the formation of the second ring of the tropane skeleton. uin-alauddin.ac.id This intermediate undergoes cyclization and subsequent reduction to form tropinone, the central precursor from which both hygrine and cocaine are derived. uin-alauddin.ac.id The presence of the methyl ester in the biosynthetic pathway is thought to prevent spontaneous decarboxylation, thus preserving the carbon framework necessary for the formation of cocaine's carbomethoxy group. uin-alauddin.ac.id
Table 2: Intermediates in Tropane Alkaloid Biosynthesis This table is interactive. You can sort and filter the data.
| Intermediate | Precursors | Enzyme Class (Putative) | Resulting Alkaloid Class | Reference |
|---|---|---|---|---|
| N-methyl-Δ¹-pyrrolinium cation | Putrescine, S-adenosylmethionine | Putrescine N-methyltransferase, N-methylputrescine oxidase | Tropane Alkaloids | uin-alauddin.ac.id |
| 4-(1-methyl-2-pyrrolidinyl)-3-oxobutanoic acid | N-methyl-Δ¹-pyrrolinium cation, Malonyl-CoA | Polyketide Synthase (PKS) | Tropane Alkaloids | uin-alauddin.ac.id |
| Tropinone | 4-(1-methyl-2-pyrrolidinyl)-3-oxobutanoic acid | Tropinone Reductase (for further steps) | Cocaine, Hyoscyamine |
Development of Hybrid Compounds with Bioactive Moieties
The strategy of creating hybrid compounds by combining different pharmacophores or bioactive moieties is a common practice in drug discovery to develop molecules with novel or enhanced activities. However, based on the reviewed scientific literature, the specific use of this compound as a scaffold for the development of such hybrid compounds with other distinct bioactive moieties is not widely reported.
Synthesis of Complex Heterocyclic Systems
The inherent functionality of this compound allows for its participation in a variety of cyclization reactions, leading to the formation of important heterocyclic scaffolds. The following sections detail its application in the synthesis of pyrazolone (B3327878) and coumarin (B35378) derivatives.
The synthesis of pyrazolone derivatives from β-ketoesters is a well-established transformation in organic chemistry, most notably through the Knorr pyrazole (B372694) synthesis. This reaction involves the condensation of a β-ketoester with a hydrazine (B178648) derivative. While direct literature citing the use of this compound in this specific synthesis is scarce, its reactivity is analogous to that of other widely used β-ketoesters, such as ethyl acetoacetate (B1235776). nih.govnih.govhilarispublisher.com
The general mechanism for the Knorr pyrazole synthesis involves the initial reaction of the hydrazine with the more electrophilic ketone carbonyl of the β-ketoester to form a hydrazone intermediate. youtube.com Subsequent intramolecular cyclization occurs through the attack of the terminal nitrogen of the hydrazine onto the ester carbonyl, followed by the elimination of a molecule of alcohol (in this case, methanol) to yield the pyrazolone ring. ias.ac.in The reaction is typically carried out in a protic solvent, and can be catalyzed by acid. nih.gov
In the case of this compound, the reaction with a hydrazine, such as phenylhydrazine (B124118), would be expected to proceed as follows:
Hydrazone Formation: The phenylhydrazine attacks the ketone carbonyl of this compound to form a phenylhydrazone intermediate.
Cyclization and Dehydration: The terminal nitrogen of the hydrazone then attacks the ester carbonyl, leading to a cyclic intermediate which, upon elimination of methanol (B129727), forms the pyrazolone ring.
The resulting pyrazolone derivative would bear a methyl group at the 3-position and an acetyloxymethyl group at the 4-position of the pyrazolone ring. The conditions for this reaction would likely be similar to those used for other β-ketoesters, such as refluxing in ethanol. nih.gov
Table 1: Hypothetical Knorr Pyrazole Synthesis with this compound
| Reactant 1 | Reactant 2 | Expected Product |
| This compound | Phenylhydrazine | 4-(Acetyloxymethyl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one |
| This compound | Hydrazine Hydrate | 4-(Acetyloxymethyl)-3-methyl-1H-pyrazol-5(4H)-one |
It is important to note that the acetyloxy group may be susceptible to hydrolysis under certain reaction conditions, potentially leading to the formation of the corresponding hydroxymethyl-pyrazolone derivative.
The Pechmann condensation is a cornerstone reaction for the synthesis of coumarins, involving the acid-catalyzed reaction of a phenol (B47542) with a β-ketoester. wikipedia.orgnumberanalytics.comjk-sci.com Similar to the Knorr synthesis, while direct examples utilizing this compound are not prevalent in the literature, its structural features suggest its suitability as a substrate in this reaction. The established mechanism with analogous β-ketoesters, like ethyl acetoacetate, provides a clear framework for its expected reactivity. pmf.unsa.ba
The Pechmann condensation mechanism is generally understood to proceed via the following steps under acidic conditions:
Transesterification: The first step is the acid-catalyzed transesterification between the phenol and the β-ketoester, forming a new ester intermediate. wikipedia.org
Intramolecular Electrophilic Aromatic Substitution: The activated carbonyl group of the newly formed ester then undergoes an intramolecular electrophilic attack on the ortho position of the phenol ring.
Dehydration: The final step is the dehydration of the cyclic intermediate to form the aromatic coumarin ring system. wikipedia.org
When reacting this compound with a phenol, such as resorcinol, under acidic catalysis (e.g., sulfuric acid), the expected product would be a 4-substituted coumarin. The substituent at the 4-position would be an acetyloxymethyl group.
Table 2: Expected Products from Pechmann Condensation with this compound
| Phenol | Expected Coumarin Product |
| Resorcinol | 4-(Acetyloxymethyl)-7-hydroxycoumarin |
| Phenol | 4-(Acetyloxymethyl)coumarin |
| Phloroglucinol | 4-(Acetyloxymethyl)-5,7-dihydroxycoumarin |
The reaction conditions, such as the choice of acid catalyst and temperature, can significantly influence the yield and purity of the resulting coumarin derivative. jk-sci.com As with the pyrazolone synthesis, the stability of the acetyloxy group should be considered, as acidic conditions could potentially lead to its hydrolysis.
Application as a Protecting Group in Phosphodiester Chemistry
Based on a comprehensive review of available scientific literature, there is no documented evidence to suggest the use of this compound as a protecting group in phosphodiester chemistry. The fundamental structure of a phosphodiester bond involves a phosphate (B84403) group linking two organic moieties via two ester linkages. wikipedia.org Protecting groups in this context are typically employed to temporarily block reactive sites on the phosphate or the associated nucleosides during oligonucleotide synthesis. While various protecting groups are utilized in this field, none were found to be derived from or structurally similar to this compound. Further research would be required to explore any potential applicability of this compound or its derivatives in phosphodiester chemistry.
Theoretical and Computational Studies on Methyl 4 Acetyloxy 3 Oxobutanoate and Analogous Compounds
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are pivotal in understanding the electronic structure and predicting the reactivity of molecules like methyl 4-(acetyloxy)-3-oxobutanoate and its analogs. These computational methods provide insights into molecular properties that are often difficult or impossible to obtain through experimental means alone.
Density Functional Theory (DFT) has become a standard method for investigating the molecular properties of β-keto esters. mdpi.com By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance between computational cost and accuracy.
Researchers have employed DFT, specifically using functionals like M06-2X with a 6-311+G(d,p) basis set, to optimize the geometries of β-keto esters and confirm them as true minima on the potential energy surface by ensuring no imaginary vibrational frequencies exist. mdpi.com Such calculations are crucial for determining the most stable conformations of these molecules. For instance, a conformational analysis of a representative β-keto ester identified three stable conformations, with the minimal energy conformation being the subject of further study. mdpi.com
DFT is also used to calculate various reactivity descriptors. These descriptors, derived from conceptual DFT, help in analyzing and comparing the reactivity of different β-keto esters. mdpi.com Key descriptors include vertical ionization potential (IPv), vertical electron affinity (EAv), hardness (η), electronic chemical potential (μ), and global electrophilicity (ω). mdpi.com These parameters provide a quantitative basis for understanding the susceptibility of β-keto esters to reactions with nucleophiles by identifying their electrophilic nature and local reactive sites. mdpi.com For example, studies have shown that the reactivity of the carbonyl carbon in β-keto esters is influenced by the nature of its substituents. youtube.com
The following table showcases reactivity descriptors for a series of analogous β-keto esters, calculated at the DFT M062x/6-311+G(d,p) level.
| Compound | Vertical Ionization Potential (IPv) (eV) | Vertical Electron Affinity (EAv) (eV) | Hardness (η) (eV) | Electronic Chemical Potential (μ) (eV) | Global Electrophilicity (ω) (eV) |
| 1 | 9.78 | 0.98 | 8.80 | -5.38 | 1.65 |
| 2 | 9.65 | 1.05 | 8.60 | -5.35 | 1.66 |
| 3 | 9.71 | 1.02 | 8.69 | -5.37 | 1.66 |
| 4 | 9.68 | 1.09 | 8.59 | -5.39 | 1.69 |
| 5 | 9.54 | 1.15 | 8.39 | -5.35 | 1.71 |
| 6 | 9.45 | 1.28 | 8.17 | -5.37 | 1.76 |
| 7 | 9.69 | 1.43 | 8.26 | -5.56 | 1.88 |
| 8 | 9.43 | 1.45 | 7.98 | -5.44 | 1.85 |
Data adapted from a 2023 study on β-keto esters with antibacterial activity. mdpi.comnih.gov
The Hartree-Fock (HF) method, a foundational ab initio approach, approximates the many-electron wavefunction as a single Slater determinant. wikipedia.org While often less accurate than DFT for molecular properties due to its neglect of electron correlation, HF is crucial for providing a qualitative understanding of electronic structure and serves as a starting point for more advanced computational methods. wikipedia.orgwayne.edu
The accuracy of HF calculations is highly dependent on the basis set used. sciencepublishinggroup.com For instance, studies on other molecules have shown that employing extensive basis sets can yield results that approach the Hartree-Fock limit. sciencepublishinggroup.com The impact of the exact exchange component from HF in hybrid DFT functionals is also a significant area of research, as it can fine-tune the accuracy of calculated properties like excitation energies. rsc.org
Molecular Orbital Analysis for Reactivity Interpretation
Molecular orbital (MO) theory provides a powerful framework for understanding chemical reactivity by examining the interactions between molecular orbitals.
Frontier Molecular Orbital (FMO) theory simplifies reactivity analysis by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.orgyoutube.com The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). youtube.comwordpress.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net
For carbonyl compounds like this compound, the HOMO often corresponds to the non-bonding electrons on the oxygen atom, while the LUMO is the π* antibonding orbital of the C=O group. libretexts.org The interaction between the HOMO of a nucleophile and the LUMO of the electrophilic carbonyl carbon governs many reactions. wikipedia.orglibretexts.org Theoretical calculations can precisely determine the energies of these frontier orbitals and visualize their spatial distribution, offering insights into reaction mechanisms. youtube.com
The HOMO-LUMO gap can be correlated with the stability of the molecule. A larger gap implies higher stability and lower reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Computational studies on analogous β-keto esters have determined these values to predict their reactivity. mdpi.com
Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive, localized Lewis-like structure of bonds and lone pairs. uni-muenchen.dewisc.edu This method provides a detailed picture of the bonding and electronic structure within a molecule.
NBO analysis quantifies the occupancies of these localized orbitals, which are typically close to the ideal value of two for a bond or lone pair. uni-muenchen.de It also identifies deviations from this idealized picture, such as electron delocalization, through the analysis of donor-acceptor interactions between filled (donor) NBOs and empty (acceptor) NBOs. The energetic significance of these interactions is estimated using second-order perturbation theory. uni-muenchen.dewisc.edu
Conformational Analysis and Stability Investigations
Computational methods, particularly DFT, are well-suited for performing conformational analyses. mdpi.com By systematically rotating the rotatable bonds and calculating the energy of each resulting geometry, a potential energy surface can be mapped out. The minima on this surface correspond to stable conformers. mdpi.com For β-keto esters, spectroscopic evidence often indicates that the keto tautomer is the predominant form, and computational studies typically focus on the conformations of this tautomer. mdpi.comnih.gov A thorough conformational search can identify the global minimum energy conformation, which is the most stable and thus the most populated conformer at equilibrium. mdpi.com The relative energies of other stable conformers determine their population according to the Boltzmann distribution. These conformational studies are crucial for a complete understanding of the molecule's behavior. masterorganicchemistry.com
Intermolecular Interaction Analysis using Hirshfeld Surface Methodology
Hirshfeld surface analysis of compounds analogous to this compound, such as other β-keto esters and acylated molecules, reveals the significant role of various weak intermolecular forces in determining their crystal packing. mdpi.comnih.govnih.gov The Hirshfeld surface itself is generated by the points where the contribution to the electron density from the molecule of interest is equal to the contribution from all other molecules in the crystal.
A key feature of this analysis is the normalized contact distance (dnorm), which is a ratio based on the distances of any surface point to the nearest nucleus inside (dᵢ) and outside (dₑ) the surface, normalized by the van der Waals radii of the respective atoms. The dnorm surface is typically colored red, white, and blue, where red spots indicate shorter contacts with negative dnorm values, white regions represent contacts around the van der Waals separation with dnorm close to zero, and blue areas signify longer contacts with positive dnorm values.
For a molecule like this compound, the Hirshfeld surface would be expected to highlight the prevalence of several types of intermolecular contacts. The most significant of these are typically hydrogen-hydrogen (H···H), oxygen-hydrogen (O···H), and carbon-hydrogen (C···H) interactions.
The two-dimensional fingerprint plot is a powerful tool derived from the Hirshfeld surface, which summarizes all intermolecular contacts in the crystal. It is a plot of dᵢ versus dₑ, and the distribution of points provides a quantitative summary of the nature and proportion of each type of contact.
Based on studies of analogous compounds, the expected distribution of intermolecular contacts for this compound is summarized in the interactive table below. mdpi.comnih.govnih.govresearchgate.net
The shape index is another property that can be mapped onto the Hirshfeld surface. It is sensitive to the shape of the surface, with red concave areas indicating the presence of a π-stacking arrangement (typically seen as a characteristic bow-tie pattern of red and blue triangles). For this compound, significant π-stacking interactions are not expected due to the absence of aromatic rings.
Q & A
Q. What are the common synthetic routes for preparing methyl 4-(acetyloxy)-3-oxobutanoate, and how do reaction conditions influence yield?
this compound can be synthesized via acetylation of methyl 3-oxo-4-hydroxybutanoate using acetyl chloride or acetic anhydride under basic conditions (e.g., pyridine or DMAP). Alternatively, diketene-based routes may involve nucleophilic substitution of a halogenated intermediate (e.g., methyl 4-chloro-3-oxobutanoate) with an acetyloxy group . Reaction optimization typically focuses on controlling temperature (0–25°C), solvent polarity (e.g., dichloromethane or THF), and stoichiometric ratios to minimize side reactions like over-acetylation. Yields range from 60–85% depending on purification methods (e.g., column chromatography vs. distillation) .
Q. What analytical techniques are critical for characterizing this compound, and how are spectral data interpreted?
Key techniques include:
- NMR : NMR shows distinct signals for the acetyloxy group (δ 2.1–2.3 ppm, singlet) and the β-keto ester moiety (δ 3.7 ppm for methoxy, δ 3.3–3.5 ppm for methylene protons adjacent to the ketone). NMR confirms the carbonyl groups (δ 170–175 ppm for ester, δ 205–210 ppm for ketone) .
- MS : ESI-MS typically exhibits [M+Na] or [M+H] peaks at m/z 189.1 (CHO) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 210–230 nm) assesses purity (>95% required for biological studies) .
Advanced Research Questions
Q. How does the acetyloxy group in this compound influence its reactivity in nucleophilic substitution reactions compared to halogenated analogs?
The acetyloxy group acts as a leaving group in substitution reactions but with lower reactivity compared to halogen atoms (e.g., Cl or Br). For example, in SN2 reactions with amines, this compound requires harsher conditions (e.g., DMF at 80°C) and catalysts (e.g., KI) to achieve comparable yields to its chloro analog. Mechanistic studies suggest that steric hindrance from the acetyloxy group slows nucleophilic attack . Kinetic data show a 2–3x slower rate compared to methyl 4-chloro-3-oxobutanoate under identical conditions .
Q. What strategies mitigate side reactions (e.g., keto-enol tautomerization) during functionalization of this compound?
The β-keto ester moiety is prone to keto-enol tautomerization, which complicates regioselective modifications. Strategies include:
- Protection of the ketone : Use of trimethylsilyl enol ethers or oxime derivatives to stabilize the enolate .
- Low-temperature reactions : Conducting reactions below −20°C in aprotic solvents (e.g., THF) suppresses tautomerization .
- Catalytic control : Employing Lewis acids (e.g., ZnCl) to direct nucleophilic addition to the carbonyl carbon .
Q. How can computational chemistry aid in predicting the reactivity of this compound in multi-step syntheses?
DFT calculations (e.g., B3LYP/6-31G*) model transition states and activation energies for key reactions, such as acetyloxy group displacement or ketone reduction. For instance, simulations predict a higher energy barrier (ΔG ≈ 25 kcal/mol) for acetyloxy substitution compared to chloro analogs (ΔG ≈ 18 kcal/mol), aligning with experimental observations . MD simulations also assess solvent effects on conformational stability .
Data Contradiction Analysis
Q. Discrepancies in reported yields for acetyloxy substitution reactions: How should researchers reconcile conflicting data?
Literature reports vary in yields (50–90%) due to differences in:
- Catalyst choice : KI vs. tetrabutylammonium iodide (TBAI) can alter reaction efficiency by 15–20% .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) favor SN2 mechanisms but may increase side reactions via solvolysis .
- Workup protocols : In situ quenching vs. gradual neutralization affects product stability. Researchers should replicate conditions from high-yield reports and validate via controlled experiments .
Q. Methodological Recommendations
- Synthesis : Optimize acetylation using acetic anhydride in pyridine at 0°C for 12 hours, followed by flash chromatography (ethyl acetate/hexane = 1:3) .
- Characterization : Combine / NMR with IR spectroscopy (C=O stretches at 1740 cm) for structural confirmation .
- Reactivity Studies : Use kinetic profiling (e.g., GC-MS time-course analysis) to compare substitution rates with halogenated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
